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Compound of Interest

Compound Name: 1-Methyl-3-phenyilthiourea

Cat. No.: B1581327

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of
N-methyl-N'-phenylthiourea, a member of the versatile thiourea class of compounds. While
direct experimental data on this specific molecule is limited in publicly accessible literature, this
document synthesizes information from closely related N-substituted phenylthiourea derivatives
to project its likely pharmacological profile. This guide is intended for researchers, scientists,
and drug development professionals interested in the exploration of novel therapeutic agents.
We delve into the synthesis, potential mechanisms of action, and detailed experimental
protocols for evaluating its anticancer, antimicrobial, and enzyme inhibitory activities. All
discussions are grounded in established scientific literature, with a clear distinction between
data derived from analogous compounds and the target molecule.

Introduction and Molecular Overview

N-methyl-N'-phenylthiourea belongs to the thiourea family, a class of organic compounds
characterized by the presence of a thiocarbonyl group flanked by two amino groups. The
general structure of thiourea derivatives allows for extensive chemical modification, leading to a
broad spectrum of biological activities.[1] These compounds have garnered significant attention
in medicinal chemistry for their potential as anticancer, antimicrobial, antifungal, and enzyme
inhibitory agents.[1][2] The presence of the sulfur atom, two nitrogen atoms, and the phenyl
and methyl substitutions on the core thiourea scaffold of N-methyl-N'-phenylthiourea suggests
a high potential for biological interactions.
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Molecular Structure:

IUPAC Name: 1-methyl-1-phenylthioureal[3]

Molecular Formula: CsH1oN2S[3]

Molecular Weight: 166.25 g/mol [3]

CAS Number: 4104-75-0[3]

The lipophilic phenyl group and the small methyl substituent are expected to influence the
compound's solubility, membrane permeability, and interaction with biological targets.

Synthesis of N-methyl-N'-phenylthiourea

The synthesis of N-methyl-N'-phenylthiourea can be achieved through a straightforward
nucleophilic addition reaction. A common and efficient method involves the reaction of phenyl
isothiocyanate with methylamine.[4]

General Synthetic Protocol

This protocol is adapted from established methods for the synthesis of N,N'-disubstituted
thioureas.

Materials:

Phenyl isothiocyanate

Methylamine (e.g., as a solution in a suitable solvent like THF or ethanol)

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethanol)

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

 In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen
anhydrous solvent under a nitrogen atmosphere.
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Cool the solution to 0-5 °C using an ice bath.

Slowly add a solution of methylamine (1.05 equivalents) dropwise to the stirred solution of
phenyl isothiocyanate.

After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the solvent can be removed under reduced pressure.

The resulting solid product, N-methyl-N'-phenylthiourea, can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.[5]

The structure and purity of the synthesized compound should be confirmed using analytical
techniques such as *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry.[6]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of N-methyl-N'-phenylthiourea.

Potential Anticancer Activity

Thiourea derivatives are a well-established class of compounds with promising anticancer
properties.[7] Their mechanism of action often involves the inhibition of key signaling pathways
that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR)
and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways.[7][8]

Mechanism of Action: EGFR and HER-2 Inhibition
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EGFR and HER-2 are receptor tyrosine kinases that play a crucial role in cell proliferation,
survival, and differentiation.[7] Their overexpression or mutation is a hallmark of many cancers,
including breast and lung cancer.[7] Phenylthiourea derivatives have been shown to act as
tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of
these receptors.[8] This inhibition blocks the downstream signaling cascades, primarily the
RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and
apoptosis.[8]
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Caption: Proposed inhibition of EGFR/HER-2 signaling by N-methyl-N'-phenylthiourea.
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Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
method used to assess cell viability and proliferation. It is a standard in vitro method for
evaluating the cytotoxic potential of chemical compounds.

o Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a
density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Prepare a series of dilutions of N-methyl-N'-phenylthiourea in culture
medium. Replace the existing medium in the wells with the medium containing different
concentrations of the compound. Include a vehicle control (medium with the solvent used to
dissolve the compound) and a positive control (a known anticancer drug).

 Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%
COo..

o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for another 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of a solubilizing
agent (e.g., DMSO or a solution of 4 mM HCI, 0.1% NP40 in isopropanol) to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration compared to
the vehicle control. The ICso value (the concentration of the compound that inhibits 50% of
cell growth) can be determined by plotting a dose-response curve.
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Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Anticipated Anticancer Activity
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While specific ICso values for N-methyl-N'-phenylthiourea are not readily available, data from
structurally similar N-benzoyl-N'-phenylthiourea derivatives suggest potential cytotoxic activity
against breast cancer cell lines.

Compound Cancer Cell Line ICs0 (MM) Reference

N-(4-methylbenzoyl)-

_ MCF-7 0.42 [9]

N'-phenylthiourea
N-(4-nitrobenzoyl)-N'-

_ MCF-7 0.07 [9]
phenylthiourea
N-(4-
methoxybenzoyl)-N'- MCEF-7 0.38 [10]
phenylthiourea
N-(4-
trifluoromethylbenzoyl ~ MCF-7 0.37 [10]

)-N'-phenylthiourea

Note: This table presents data for analogous compounds to provide a reference for the
potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.

Potential Antimicrobial and Antifungal Activity

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial and antifungal
activities.[11][12] The mechanism of action is often attributed to the disruption of essential
cellular processes in microorganisms.

Mechanism of Action

The antimicrobial action of thiourea derivatives can be multifaceted. One proposed mechanism
involves the inhibition of crucial microbial enzymes.[3] For instance, some thiourea derivatives
have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[13]
Another potential mechanism is the disruption of the bacterial cell wall integrity.[3] In fungi,
thiourea derivatives may interfere with ergosterol biosynthesis, a critical component of the
fungal cell membrane, or inhibit other essential enzymes.
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Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism. It is a standard measure of
antimicrobial and antifungal activity.

o Preparation of Inoculum: Prepare a standardized suspension of the test microorganism
(bacteria or fungi) in a suitable broth medium.

o Compound Dilution: Prepare a serial two-fold dilution of N-methyl-N'-phenylthiourea in the
broth medium in a 96-well microtiter plate.

 Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth
control (no compound) and a sterility control (no inoculum).

 Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria, 35°C for 48 hours for fungi).

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth of the microorganism is observed.

Anticipated Antimicrobial and Antifungal Activity

Specific MIC values for N-methyl-N'-phenylthiourea are not available in the reviewed literature.
The following table provides MIC values for other thiourea derivatives against representative
microbial strains to serve as a benchmark.
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Compound Class Microorganism MIC (pg/mL) Reference

Phenylthiourea

o Candida albicans 32-64 [14]
derivatives
Phenyl-fused
macrocyclic Candida glabrata 16 [12]
amidinoureas
Thiazol-2(3H)-imine ] o
o Candida parapsilosis 1.23 [15]
derivatives
N-allylthiourea Staphylococcus 128 Data extrapolated
>
derivatives aureus from related studies

Note: This table presents data for analogous compounds to provide a reference for the
potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.

Potential Enzyme Inhibitory Activity: Tyrosinase
Inhibition
Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in

melanin biosynthesis.[1] Inhibition of tyrosinase is a target for the development of agents for
hyperpigmentation disorders.

Mechanism of Action

Phenylthiourea derivatives are thought to inhibit tyrosinase by chelating the copper ions in the
enzyme's active site, thereby preventing the binding of its substrate, L-tyrosine.[1]

Tyrosinase Inhibition Assay Protocol

o Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and its
substrate, L-DOPA, in a suitable buffer (e.g., phosphate buffer, pH 6.8).

« Inhibition Assay: In a 96-well plate, mix the tyrosinase solution with different concentrations
of N-methyl-N'-phenylthiourea. Include a control without the inhibitor.
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» Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each
well.

o Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the
reaction, by measuring the absorbance at 475 nm over time using a microplate reader.

» Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the
compound. The ICso value can be determined from the dose-response curve.

Anticipated Tyrosinase Inhibitory Activity

While specific data for N-methyl-N'-phenylthiourea is unavailable, N-hydroxy-N'-phenylthiourea,
a close analog, has demonstrated potent tyrosinase inhibitory activity.

Compound Enzyme Source ICs0 (M) Reference
N-hydroxy-N'-

phenylthiourea Mushroom Tyrosinase  ~0.29 [16]
analogue

Note: This table presents data for an analogous compound to provide a reference for the
potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.

Conclusion and Future Directions

N-methyl-N'-phenylthiourea, based on the extensive research on its structural analogs, holds
significant potential as a biologically active molecule with possible applications in anticancer,
antimicrobial, and enzyme inhibitory therapies. The synthetic route to this compound is
straightforward, allowing for the generation of sufficient quantities for comprehensive biological
evaluation.

The primary limitation of this guide is the lack of direct experimental data for N-methyl-N'-
phenylthiourea. Therefore, the immediate and most critical future direction is the synthesis and
rigorous in vitro and in vivo evaluation of this specific compound. The protocols detailed in this
guide provide a robust framework for such investigations. Future research should focus on:
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o Synthesis and Characterization: Confirmation of the synthesis and full spectral
characterization of N-methyl-N'-phenylthiourea.

« In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines,
bacterial strains, and fungal pathogens to determine its specific ICso and MIC values.

e Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action
through techniques such as molecular docking, enzyme kinetics, and cellular assays.

o Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-
methyl-N'-phenylthiourea derivatives to optimize potency and selectivity.

The exploration of N-methyl-N'-phenylthiourea and its derivatives represents a promising
avenue for the discovery of novel therapeutic agents. This technical guide serves as a
foundational resource to stimulate and direct these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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